![molecular formula C19H15ClN4O B11414347 6-Benzyl-2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11414347.png)

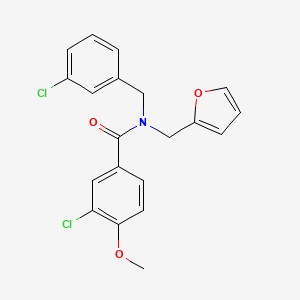

6-Benzyl-2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 7-hydroxy-6-benzyl-2-(4-chlorophényl)-5-méthyl[1,2,4]triazolo[1,5-a]pyrimidine est un composé hétérocyclique appartenant à la classe des triazolopyrimidines.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 7-hydroxy-6-benzyl-2-(4-chlorophényl)-5-méthyl[1,2,4]triazolo[1,5-a]pyrimidine implique généralement la réaction d'énamnonitriles avec des benzohydrazides sous irradiation micro-ondes. Cette méthode est sans catalyseur et respectueuse de l'environnement, ce qui se traduit par des rendements élevés et des temps de réaction courts . Le mécanisme réactionnel implique une transamidation suivie d'une addition nucléophile et d'une condensation ultérieure .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale implique une mise à l'échelle des méthodes de synthèse en laboratoire. La synthèse assistée par micro-ondes peut être adaptée à une utilisation industrielle, assurant une production efficace et durable.

Analyse Des Réactions Chimiques

Types de réactions

Le 7-hydroxy-6-benzyl-2-(4-chlorophényl)-5-méthyl[1,2,4]triazolo[1,5-a]pyrimidine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction impliquent généralement des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution nucléophile peuvent être réalisées à l'aide de réactifs halogénés.

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Dérivés benzyliques halogénés en présence d'une base comme l'hydroxyde de sodium.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés déchlorés.

Applications De Recherche Scientifique

Chimie : Utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.

Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que la fluorescence.

Mécanisme d'action

Le mécanisme d'action du 7-hydroxy-6-benzyl-2-(4-chlorophényl)-5-méthyl[1,2,4]triazolo[1,5-a]pyrimidine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber les enzymes ou les récepteurs impliqués dans la croissance microbienne, ce qui conduit à ses effets antimicrobiens . Les voies moléculaires exactes sont encore à l'étude, mais on pense qu'il interfère avec la synthèse des acides nucléiques et la fonction des protéines dans les agents pathogènes.

Mécanisme D'action

The mechanism of action of 6-Benzyl-2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in microbial growth, leading to its antimicrobial effects . The exact molecular pathways are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein function in pathogens.

Comparaison Avec Des Composés Similaires

Composés similaires

Pyrazolo[3,4-d]pyrimidine : Connu pour son activité anticancéreuse.

1,2,4-Triazolo[1,5-a]pyridine : Présente diverses activités biologiques, notamment en agissant comme agonistes inverses de RORγt et inhibiteurs de JAK.

Unicité

Le 7-hydroxy-6-benzyl-2-(4-chlorophényl)-5-méthyl[1,2,4]triazolo[1,5-a]pyrimidine est unique en raison de son motif de substitution spécifique, qui confère des activités biologiques distinctes. Sa combinaison de groupes benzyliques et chlorophényles améliore ses propriétés antimicrobiennes par rapport à d'autres triazolopyrimidines .

Propriétés

Formule moléculaire |

C19H15ClN4O |

|---|---|

Poids moléculaire |

350.8 g/mol |

Nom IUPAC |

6-benzyl-2-(4-chlorophenyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

InChI |

InChI=1S/C19H15ClN4O/c1-12-16(11-13-5-3-2-4-6-13)18(25)24-19(21-12)22-17(23-24)14-7-9-15(20)10-8-14/h2-10H,11H2,1H3,(H,21,22,23) |

Clé InChI |

FSXSOGFLYQZBBJ-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11414264.png)

![2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B11414266.png)

![N-[4-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11414273.png)

![6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11414281.png)

![N-(4-fluorophenyl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B11414289.png)

![7-(3,4-dimethylphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11414295.png)

![1-(2-ethylphenyl)-4-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11414306.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-methyl-1H-benzimidazole](/img/structure/B11414325.png)

![1-(4-fluorophenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11414334.png)

![N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11414349.png)